Dimethylamine, hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

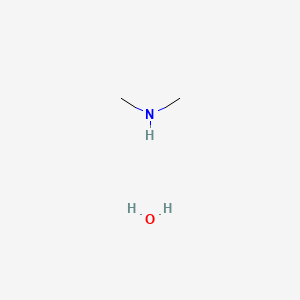

Dimethylamine, hydrate is a useful research compound. Its molecular formula is C2H9NO and its molecular weight is 63.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Properties

Dimethylamine derivatives are utilized in the pharmaceutical industry for their antimicrobial properties. A notable application is in the development of advanced wound dressings. Research has demonstrated that N-(2-Chloroethyl) dimethylamine hydrochloride , derived from dimethylamine, enhances the antibacterial characteristics of chitosan biopolymer membranes. These membranes exhibited inhibition rates against pathogens such as Escherichia coli and Staphylococcus aureus ranging from 80% to 98% depending on concentration, indicating significant potential for wound care applications .

Synthesis of Pharmaceuticals

Dimethylamine serves as a key reagent in synthesizing various pharmaceutical compounds. It is involved in producing cationic polymers and chelating agents, which are essential in drug formulation and delivery systems . The versatility of dimethylamine allows it to be used in numerous synthetic pathways, making it a valuable component in pharmaceutical manufacturing.

Agricultural Applications

Fungicides and Herbicides

In agriculture, dimethylamine is employed as a component in herbicides and fungicides. Its role as a de-hairing agent in tanning also extends to agricultural applications where it aids in the processing of animal hides . The compound’s effectiveness in enhancing the efficacy of agricultural chemicals has been documented, contributing to improved crop yields and pest management strategies.

Particle Formation Studies

Research indicates that dimethylamine plays a significant role in atmospheric chemistry, particularly concerning particle formation from sulfuric acid. Studies have shown that dimethylamine enhances the nucleation process more effectively than ammonia, which is crucial for understanding cloud formation and climate dynamics . This property has implications for environmental science, particularly in studying aerosol behaviors and their impact on climate change.

Environmental Applications

Atmospheric Chemistry

Dimethylamine's role in enhancing sulfuric acid nucleation has been extensively studied. It facilitates the growth of sulfuric acid clusters, which are important for cloud condensation nuclei formation . This characteristic is vital for modeling atmospheric processes and understanding their effects on weather patterns and climate change.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Wound dressings, drug synthesis | High antibacterial activity; enhances drug delivery systems |

| Agriculture | Herbicides, fungicides | Improves pest management; effective in crop protection |

| Environmental Science | Atmospheric nucleation studies | Enhances particle formation; critical for climate modeling |

Case Studies

-

Wound Dressing Development

A study focused on incorporating dimethylamine into chitosan membranes showed enhanced antibacterial properties suitable for wound dressings. The membranes demonstrated superior performance against common pathogens, suggesting significant potential for clinical applications . -

Atmospheric Nucleation Research

Research conducted on the interaction between dimethylamine and sulfuric acid revealed that dimethylamine significantly improves nucleation rates compared to ammonia under various conditions. This finding has important implications for understanding aerosol dynamics and their contributions to climate change .

Analyse Chemischer Reaktionen

Acid-Base Reactions

Dimethylamine hydrate acts as a weak base due to the lone electron pair on its nitrogen atom. Its aqueous solution readily undergoes protonation to form dimethylammonium hydroxide:

(CH3)2NH⋅H2O+H2O⇌(CH3)2NH2++OH−

-

Basicity : The pKa of protonated dimethylamine is 10.77 at 25°C, making it less basic than ammonia (pKa ~9.25) but more basic than trimethylamine (pKa ~9.79) .

-

Proton Transfer : Hydration stabilizes proton transfer in clusters. For example, in hydrated complexes with acetic acid (HOAc), proton transfer from HOAc to DMA occurs when two or more water molecules are present, forming a dimethylaminium-carboxylate ion pair .

Nucleophilic Reactions

The nucleophilic nitrogen in DMA hydrate participates in substitution and addition reactions:

Reactions with Carbonyl Compounds

| Substrate | Product | Conditions |

|---|---|---|

| Carboxylic Acids | Dimethylamide derivatives | Ambient, aqueous phase |

| Esters | Amides + Alcohols | Hydrolysis or heating |

| Phosgene | Tetramethylurea | Controlled gas-phase |

-

Example : Reaction with methyl formate yields dimethylformamide (DMF):

(CH3)2NH+HCOOCH3→HCON(CH3)2+CH3OH

Reactions with Alkyl Halides

DMA hydrate reacts with alkyl halides (e.g., allyl chloride) to form quaternary ammonium salts:

(CH3)2NH+CH2=CHCH2Cl→(CH3)2NCH2CH=CH2+Cl−

This product is a precursor to cationic polymers used in water treatment .

Atmospheric Chemistry

In cloud droplets, DMA hydrate participates in oxidation and cluster formation:

Oxidation Pathways

-

Daytime Cloud Processing : Photochemical oxidation of DMA hydrate in cloud droplets produces formaldehyde (HCHO) and methylamine derivatives. Theoretical studies show a DMA formation rate of 810 molecules cm⁻³ s⁻¹ during cloud events .

-

Cluster Formation : Hydrated DMA forms stable clusters with nitric acid (HNO₃) and succinic acid:

Thermodynamic and Kinetic Data

Key thermodynamic parameters for DMA hydrate reactions:

| Reaction Type | ΔH (kJ/mol) | ΔG (kJ/mol) | Source |

|---|---|---|---|

| Protonation in Water | -43.96 | -18.46 | |

| Binding to HNO₃ Clusters | 80–120 | – | |

| Hydration Energy | -23.66 | – |

Industrial and Environmental Relevance

Eigenschaften

CAS-Nummer |

15875-96-4 |

|---|---|

Molekularformel |

C2H9NO |

Molekulargewicht |

63.10 g/mol |

IUPAC-Name |

N-methylmethanamine;hydrate |

InChI |

InChI=1S/C2H7N.H2O/c1-3-2;/h3H,1-2H3;1H2 |

InChI-Schlüssel |

BEVGWNKCJKXLQC-UHFFFAOYSA-N |

Kanonische SMILES |

CNC.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.